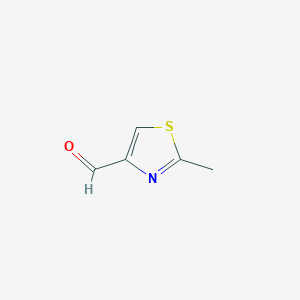

4-Formyl-2-methylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHWVNPVEUVPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376800 | |

| Record name | 4-Formyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20949-84-2 | |

| Record name | 4-Formyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Formyl-2-methylthiazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methylthiazole, also known as 2-methyl-1,3-thiazole-4-carbaldehyde, is a heterocyclic aldehyde containing a thiazole ring substituted with a methyl group at position 2 and a formyl group at position 4. The thiazole moiety is a prominent structural feature in numerous biologically active compounds, including a variety of pharmaceuticals. This privileged scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, which span anticancer, antimicrobial, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and a key synthesis method for this compound, serving as a valuable resource for researchers engaged in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. The presence of the electron-withdrawing formyl group and the methyl group influences the electron density and reactivity of the thiazole ring.

General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 20949-84-2 | [1] |

| Molecular Formula | C₅H₅NOS | [1] |

| Molecular Weight | 127.16 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 56-58 °C | [2] |

| Boiling Point | 219.0 ± 13.0 °C (Predicted) | [2] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 110 °C | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |[2] |

Spectroscopic Characterization (Comparative Data)

¹H NMR, ¹³C NMR, and IR Data for 4-Methyl-5-formylthiazole

| Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | 10.1064 (s, 1H) | -CHO | [3] |

| 8.9481 (s, 1H) | 2-CH | [3] | |

| 2.7571 (s, 3H) | -CH₃ | [3] | |

| ¹³C NMR (CDCl₃) | 182.4214 | -CHO | [3] |

| 161.8374 | C5 | [3] | |

| 158.8544 | C2 | [3] | |

| 132.8399 | C4 | [3] | |

| 16.2193 | -CH₃ | [3] | |

| IR (KBr, cm⁻¹) | 3447 (m, w) | - | [3] |

| 3091 (s) | C-H stretch (aromatic) | [3] | |

| 2869 (s) | C-H stretch (aldehyde) | [3] | |

| 1660 (s) | C=O stretch (aldehyde) | [3] | |

| 1522 (s) | C=N stretch (thiazole ring) | [3] | |

| 1409 (s) | C-H bend | [3] |

| | 1319 (s) | C-C stretch |[3] |

Synthesis of this compound

A common synthetic route to this compound involves the reduction of an ester precursor, such as ethyl 2-methylthiazole-4-carboxylate.

Experimental Protocol: Reduction of Ethyl 2-methylthiazole-4-carboxylate

This procedure outlines the synthesis of 2-methyl-4-thiazolecarboxaldehyde (this compound) from ethyl 2-methylthiazole-4-carboxylate.[2]

Materials:

-

Ethyl 2-methylthiazole-4-carboxylate

-

Toluene

-

Diisobutylaluminum hydride (DIBAL-H) in dichloromethane (1 M solution)

-

Acetic acid

-

Dichloromethane

-

Rochelle's salt (potassium sodium tartrate)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol) in toluene (18 mL).

-

Cool the solution to -78 °C.

-

Slowly add a 1 M solution of diisobutylaluminum hydride in dichloromethane (11.1 mL, 11.1 mmol) dropwise to the cooled solution.

-

Maintain the reaction mixture at -78 °C and continue stirring for 4 hours.

-

Quench the reaction by the addition of acetic acid (0.46 mL).

-

Allow the reaction mixture to slowly warm to 25 °C to concentrate the solution.

-

Treat the concentrated residue with dichloromethane and a solution of Rochelle's salt with vigorous stirring until a clear two-phase solution is formed (approximately 10 minutes).

-

Separate the organic and aqueous layers.

-

Wash the organic layer sequentially with 10% NaHCO₃ solution and saturated brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a 14% ethyl acetate in hexane solution as the eluent to obtain 2-methyl-4-thiazolecarboxaldehyde.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for the preparation of this compound.

Biological Significance and Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the thiazole scaffold is a cornerstone in medicinal chemistry. Thiazole-containing compounds have been reported to exhibit a wide array of pharmacological properties, including:

-

Anticancer Activity: Many thiazole derivatives have been investigated as potential anticancer agents.[4][5]

-

Antimicrobial Activity: The thiazole ring is a key component in various antibacterial and antifungal drugs.[1][6]

-

Anti-inflammatory Activity: Certain thiazole derivatives have shown promise as anti-inflammatory agents.[1]

The formyl group at the 4-position of the thiazole ring in this compound provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to known biologically active thiazoles suggests that it could serve as a starting point for the development of novel drug candidates. For instance, the related isomer, 4-methyl-5-formylthiazole, is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, cefditoren pivoxil.[1][3]

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This technical guide has provided a summary of its chemical structure, physical properties, and a detailed protocol for its synthesis. While specific biological data for this compound is limited, the established importance of the thiazole scaffold in pharmacologically active molecules underscores the potential of this compound as a precursor for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-4-carbaldehyde (CAS 20949-84-2): Properties, Synthesis, and Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and safety information for 2-Methyl-1,3-thiazole-4-carbaldehyde (CAS 20949-84-2). This thiazole derivative is a valuable building block in medicinal chemistry and drug discovery programs.

Chemical Properties and Identification

2-Methyl-1,3-thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at the 4-position. The presence of the aldehyde functional group makes it a versatile intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of 2-Methyl-1,3-thiazole-4-carbaldehyde

| Property | Value | Reference(s) |

| CAS Number | 20949-84-2 | General |

| Molecular Formula | C₅H₅NOS | [General] |

| Molecular Weight | 127.16 g/mol | [General] |

| Appearance | Pale yellow to light brown solid | [General] |

| Melting Point | 56-58 °C | [General] |

| Boiling Point | 219.0 ± 13.0 °C (Predicted) | [General] |

| Solubility | Soluble in organic solvents, limited solubility in water | [General] |

| SMILES | Cc1nc(cs1)C=O | [General] |

| InChI | InChI=1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3 | [General] |

Synthesis and Experimental Protocols

The synthesis of 2-Methyl-1,3-thiazole-4-carbaldehyde can be approached through several established methods for thiazole ring formation and subsequent functionalization. The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole core, while the Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles.

Representative Synthetic Pathway: Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation

A plausible and widely applicable synthetic route involves a two-step process:

-

Step 1: Hantzsch Thiazole Synthesis of 2,4-dimethylthiazole from thioacetamide and 3-chloro-2-butanone.

-

Step 2: Vilsmeier-Haack Formylation of the resulting 2,4-dimethylthiazole to introduce the aldehyde group at the 4-position.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dimethylthiazole (via Hantzsch Thiazole Synthesis) [1][2][3]

-

Materials:

-

Thioacetamide

-

3-Chloro-2-butanone

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol.

-

To this solution, add 3-chloro-2-butanone (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dimethylthiazole.

-

Purify the crude product by distillation or column chromatography.

-

Step 2: Synthesis of 2-Methyl-1,3-thiazole-4-carbaldehyde (via Vilsmeier-Haack Formylation) [4][5][6][7][8]

-

Materials:

-

2,4-Dimethylthiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice-water

-

Sodium acetate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C with stirring.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Dissolve 2,4-dimethylthiazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium acetate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-1,3-thiazole-4-carbaldehyde.

-

Analytical Data

The structural confirmation of 2-Methyl-1,3-thiazole-4-carbaldehyde is typically achieved through standard spectroscopic methods.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~9.8-10.0 ppm), the thiazole ring proton (singlet, ~8.0-8.5 ppm), and the methyl protons (singlet, ~2.7-2.8 ppm). |

| ¹³C NMR | Signals for the aldehyde carbonyl carbon (~185-190 ppm), thiazole ring carbons, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), C=N stretch of the thiazole ring, and C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 127.16). |

Biological Activity and Research Applications

Disclaimer: Specific biological activity and mechanism of action studies for 2-Methyl-1,3-thiazole-4-carbaldehyde (CAS 20949-84-2) are not extensively reported in the current scientific literature. The following information is based on the well-documented biological activities of structurally related thiazole derivatives and is intended to provide a context for potential research applications.

The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Potential Areas of Investigation:

-

Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[9][10][11][12][13] The aldehyde functionality of 2-Methyl-1,3-thiazole-4-carbaldehyde allows for its use in the synthesis of Schiff bases and other derivatives that could be screened for cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The thiazole nucleus is a core component of several antibacterial and antifungal agents.[14][15][16][17][18][19][20][21] Derivatives of 2-Methyl-1,3-thiazole-4-carbaldehyde could be synthesized and evaluated for their efficacy against a panel of pathogenic bacteria and fungi.

-

Other Therapeutic Areas: Thiazole-containing compounds have also been investigated for their anti-inflammatory, antiviral, and neuroprotective properties.

General Workflow for Biological Evaluation

Safety and Handling

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jchemrev.com [jchemrev.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 19. Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Methylthiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Among these, substituted methylthiazoles have garnered significant attention for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of substituted methylthiazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols for key biological assays, quantitative data on their activity, and visualizations of the underlying signaling pathways are presented to serve as a valuable resource for researchers in the field.

Anticancer Activity

Substituted methylthiazoles have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway Inhibition

A significant number of substituted methylthiazole derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Methylthiazole-based compounds have been shown to inhibit various components of this pathway, leading to cell cycle arrest and apoptosis.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the putative points of inhibition by substituted methylthiazoles.

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data: Anticancer Activity

The cytotoxic activity of various substituted methylthiazoles against different cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3j | T47D (Breast) | 0.51 ± 0.15 | [2] |

| 3f | T47D (Breast) | 0.66 ± 0.38 | [2] |

| 3d | T47D (Breast) | 0.93 ± 0.51 | [2] |

| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [3] |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2] |

| 5h | Glioblastoma | 3.20 ± 0.32 | [4] |

| 5f | Glioblastoma | 4.72 ± 3.92 | [4] |

| 5c | Glioblastoma | 10.67 ± 0.94 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Substituted methylthiazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the substituted methylthiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Substituted methylthiazoles have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[5]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several substituted methylthiazoles are presented below.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 16c | Staphylococcus aureus | 0.025 (mM) | [6] |

| 8 | Enterobacter cloacae | 0.004 - 0.03 | [7] |

| 11 | Bacillus cereus | 0.008 | [7] |

| 17 | Staphylococcus aureus | 0.008 | [7] |

| 4i | MRSA USA400 | - | [5] |

| Cystothiazole A | Candida albicans | 0.4 | [8] |

| Compound 16 | Escherichia coli | 1.56 | [8] |

| Compound 11 | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted methylthiazole compounds

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the substituted methylthiazole compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Certain substituted methylthiazoles exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[9]

COX Inhibition Pathway

The diagram below illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the inhibitory action of substituted methylthiazoles.

COX Inhibition Pathway.

Quantitative Data: Anti-inflammatory Activity

The inhibitory activity of substituted methylthiazoles against COX-1 and COX-2 is presented as IC50 values.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| 9a | 0.42 | 10.71 | [10] |

| 9b | 0.32 | 9.23 | [10] |

| 2a | - | 0.0003 | [10] |

| 2b | - | 0.001 | [10] |

| 2c | - | 0.007 | [10] |

| 16 | 1.08 | >100 | [9] |

| 13 | 14.38 | >100 | [9] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

Substituted methylthiazole compounds

-

Detection reagent (e.g., EIA-based detection of PGE2)

-

96-well plates

-

Microplate reader

Procedure:

-

Compound Incubation: Add the assay buffer, enzyme (COX-1 or COX-2), and the test compound to the wells of a 96-well plate. Incubate for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Termination: After a specific incubation time, stop the reaction.

-

Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 value from the dose-response curve.

Neuroprotective Activity

Several substituted methylthiazoles have shown promise as neuroprotective agents, particularly in models of ischemic stroke. Their mechanism of action is often linked to the potentiation of GABAergic neurotransmission and the mitigation of excitotoxicity and oxidative stress.[11]

Oxygen-Glucose Deprivation (OGD) Model of Ischemia

The OGD model is an in vitro method used to simulate the conditions of ischemic stroke in neuronal cell cultures. This model is instrumental in screening for neuroprotective compounds.

Experimental Workflow for OGD Model.

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

Materials:

-

Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y)

-

Glucose-free culture medium

-

Hypoxia chamber or incubator with controlled O2 and CO2 levels

-

Substituted methylthiazole compounds

-

Reagents for assessing cell viability (e.g., MTT, LDH assay)

Procedure:

-

Cell Culture: Culture neuronal cells to the desired confluency.

-

OGD Induction: Replace the normal culture medium with glucose-free medium. Place the cells in a hypoxia chamber with low oxygen (e.g., <1% O2) and 5% CO2 for a defined period (e.g., 2-4 hours).

-

Treatment: The test compounds can be added before, during, or after the OGD period.

-

Reoxygenation: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator (21% O2, 5% CO2) for a period of reoxygenation (e.g., 24 hours).

-

Assessment of Neuroprotection: Evaluate cell viability and neuronal damage using appropriate assays (e.g., MTT assay, LDH release assay, or staining with markers of apoptosis).

-

Data Analysis: Compare the viability of cells treated with the methylthiazole derivatives to that of untreated cells subjected to OGD to determine the neuroprotective effect.

Synthesis of Substituted Methylthiazoles

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring system. It involves the reaction of an α-haloketone with a thioamide.

General Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch Thiazole Synthesis Workflow.

General Synthetic Protocol

Materials:

-

α-haloketone

-

Thioamide

-

Solvent (e.g., ethanol, isopropanol)

-

Base (optional, e.g., pyridine, triethylamine)

Procedure:

-

Dissolve the α-haloketone and the thioamide in the chosen solvent in a round-bottom flask.

-

Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

-

Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

This technical guide provides a foundational understanding of the diverse biological activities of substituted methylthiazoles. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.

References

- 1. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of inhibiting N-methyl-D-aspartate receptors, P2X receptors and the mitogen-activated protein kinase cascade: a quantitative analysis in organotypical hippocampal slice cultures subjected to oxygen and glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a fundamental component in a vast array of therapeutically significant molecules. Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, leading to their incorporation into numerous FDA-approved drugs.[2][3][4][5] This technical guide provides a comprehensive overview of the pivotal role of thiazole derivatives in drug discovery, with a focus on their mechanisms of action, quantitative biological data, and key experimental methodologies.

Anticancer Applications of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the disruption of microtubule dynamics.[2][8] Several thiazole-based drugs, such as Dasatinib and Ixabepilone, are now integral components of cancer chemotherapy regimens.[2]

Mechanism of Action: Kinase Inhibition

A prominent mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Dasatinib, a potent inhibitor of multiple tyrosine kinases, serves as a prime example. It targets the BCR-ABL fusion protein, characteristic of chronic myeloid leukemia (CML), as well as SRC family kinases.[3][9] By blocking the ATP-binding site of these kinases, Dasatinib inhibits downstream signaling pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to the suppression of tumor cell growth and induction of apoptosis.[3][10]

Signaling Pathway: Dasatinib-Mediated Kinase Inhibition

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream pro-survival pathways.

Quantitative Data: In Vitro Anticancer Activity of Thiazole Derivatives

The cytotoxic potential of various thiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| 5d | HepG2 (Liver Cancer) | 0.3 | [11][12] |

| 5e | HepG2 (Liver Cancer) | 0.4 | [11][12] |

| 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [8] |

| 5b | A549 (Lung Cancer) | 0.97 ± 0.13 | [8] |

| 4m | BxPC-3 (Pancreatic Cancer) | 1.69 - 2.2 | [13] |

| 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [6] |

| 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [6] |

| 6i | MCF-7 (Breast Cancer) | 6.10 ± 0.4 | |

| 6v | MCF-7 (Breast Cancer) | 6.49 ± 0.3 | |

| Compound 8 | MCF-7 (Breast Cancer) | 3.36 ± 0.06 | |

| 18f | A549 (Lung Cancer) | 1.64 | [9] |

| 23 | H460 (Lung Cancer) | 0.01 | [3] |

| 23 | MKN-45 (Gastric Cancer) | 0.06 | [3] |

| 23 | HT-29 (Colon Cancer) | 0.18 | [3] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[14][15][16]

1. Cell Culture and Seeding:

-

Maintain human cancer cell lines (e.g., MCF-7, A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[14]

-

Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10³ cells per well.[14] Allow cells to adhere overnight.

2. Compound Treatment:

-

Prepare a 10 mM stock solution of the test thiazole derivative in DMSO.[14]

-

Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).[8]

-

Incubate the plates for 48-72 hours.

3. MTT Incubation and Formazan Solubilization:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[17]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting a dose-response curve and using non-linear regression analysis.[14]

Antimicrobial Applications of Thiazole Derivatives

The thiazole scaffold is a key component of many antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi.[18][19] The sulfonamide class of antibiotics, which includes the thiazole-containing drug Sulfathiazole, represents one of the earliest successes in antimicrobial chemotherapy.[20][21]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfathiazole and other sulfonamides act as bacteriostatic agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[2][6][20] This enzyme is essential for the synthesis of folic acid in bacteria, a pathway that is absent in humans. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the production of dihydrofolic acid, a crucial precursor for nucleotide synthesis. This ultimately halts bacterial growth and replication.[2][7]

Pathway: Sulfathiazole's Inhibition of Bacterial Folate Synthesis

Caption: Sulfathiazole competitively inhibits DHPS, blocking bacterial folic acid synthesis.

Quantitative Data: In Vitro Antimicrobial Activity of Thiazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the in vitro efficacy of antimicrobial agents. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Compound 11 | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [22] |

| Compound 16 | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [22] |

| Compound 12 | S. aureus, E. coli, A. niger | 125 - 150 | [21] |

| Compound 13 | S. aureus, E. coli, A. niger | 50 - 75 | [21] |

| Compound 14 | S. aureus, E. coli, A. niger | 50 - 75 | [21] |

| Compound 3 | Various bacteria | 230 - 700 | [7][23] |

| Compound 9 | Various fungi | 60 - 230 | [7][23] |

| Compound 17a | S. typhimurium | 0.49 | |

| Compound 13 | S. typhimurium | 0.49 | |

| Thiazole 3a | S. aureus | - (28 mm inhibition) | [5] |

| Thiazole 8a | E. coli | - (28 mm inhibition) | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

-

Grow the bacterial strain (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[20]

2. Compound Dilution:

-

Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

3. Inoculation and Incubation:

-

Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Applications of Thiazole Derivatives

Thiazole derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Mechanism of Action: COX/LOX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2). Thiazole-based compounds have been developed as selective COX-2 inhibitors or dual COX/LOX inhibitors, which may offer an improved safety profile by reducing gastrointestinal side effects associated with non-selective COX-1 inhibition.[4] By blocking these enzymes, thiazole derivatives reduce the synthesis of prostaglandins and leukotrienes, thereby alleviating inflammation.

Workflow: In Vivo Anti-inflammatory Evaluation

Caption: Workflow for the Carrageenan-Induced Paw Edema model to assess anti-inflammatory activity.

Quantitative Data: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

The inhibitory activity of thiazole derivatives against COX and LOX enzymes is typically quantified by IC₅₀ values.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 6l | COX-1 | 5.55 | |

| 6l | COX-2 | 0.09 | |

| 6l | 5-LOX | 0.38 | |

| 7h | COX-2 | 0.07 ± 0.02 | [4] |

| 7h | 5-LOX | 0.29 ± 0.09 | [4] |

| 9b | COX-1 | 0.32 | |

| 9b | COX-2 | 9.23 | |

| 3a | 5-LOX | 0.127 | |

| 6b | COX-2 | 11.65 mM | |

| 16a | COX-2 | - (S.I. 134.6) | [9] |

| 18f | COX-2 | - (S.I. 42.13) | [9] |

S.I. = Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.[1][19]

1. Animals:

-

Use male Wistar rats (150-200 g). Acclimate the animals for at least one week before the experiment.

2. Compound Administration:

-

Divide the animals into groups (n=6 per group).

-

Administer the test thiazole derivative orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

The control group receives the vehicle, and a positive control group receives a standard NSAID like Indomethacin (5 mg/kg).[19]

3. Induction of Edema:

-

Thirty to sixty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[19]

4. Measurement of Paw Edema:

-

Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[19]

5. Data Analysis:

-

The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.

-

The percentage inhibition of edema for each treated group is calculated relative to the control group.

Representative Synthetic Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of the thiazole core.

Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a fundamental thiazole building block.[2]

1. Materials and Reagents:

-

Acetophenone

-

Thiourea

-

Iodine

-

Ethanol

-

Diethyl ether

-

Ammonium hydroxide solution

2. Procedure:

-

In a round-bottom flask, combine acetophenone (1 eq.), thiourea (2 eq.), and iodine (1 eq.).

-

Reflux the mixture in ethanol for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the reaction mixture to room temperature.

-

Wash the mixture with diethyl ether to remove unreacted starting materials.

-

Pour the resulting mixture into an ammonium hydroxide solution to precipitate the crude product.

-

Collect the solid by filtration and recrystallize from hot ethanol to yield pure 2-amino-4-phenylthiazole.[2]

Conclusion and Future Perspectives

The thiazole scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of successful drugs for various diseases.[20] The continuous exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of thiazole compounds are crucial for the discovery of next-generation therapeutics. Future research will likely focus on the design of multi-target thiazole derivatives and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. asianpubs.org [asianpubs.org]

The Discovery and Synthesis of 4-Formyl-2-methylthiazole: A Cornerstone in Pharmaceutical and Flavor Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methylthiazole, a heterocyclic aldehyde with the chemical formula C₅H₅NOS, has emerged as a molecule of significant interest in both the pharmaceutical and flavor industries.[1] Its discovery and the subsequent development of its synthetic routes have paved the way for the production of vital therapeutic agents and have contributed to the palette of modern flavor chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their endeavors.

Historical Perspective and Initial Discovery

The journey of thiazole chemistry dates back to the early 20th century, with the thiazole ring system being recognized for its presence in natural products and its potential for biological activity. While the first synthesis of this compound itself is not definitively documented in early literature, the foundational work on related thiazole structures was laid in 1939. A seminal paper by C. R. Harington and R. C. G. Moggridge in the Journal of the Chemical Society described the synthesis of α-Amino-β-(4-methylthiazole-5)-propionic acid, a key precursor in the study of aneurin (thiamine or vitamin B1).[2][3] This work highlighted the importance of substituted methylthiazoles and set the stage for future investigations into their derivatives, including the corresponding aldehydes.

The primary impetus for the extensive study and industrial-scale synthesis of this compound came with its identification as a crucial intermediate in the production of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[2][4] This antibiotic exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]

Synthetic Methodologies

A variety of synthetic routes for this compound have been developed over the years, each with its own advantages and limitations. The choice of method often depends on factors such as starting material availability, desired yield and purity, scalability, and environmental considerations. The following sections detail the most significant synthetic strategies.

Synthesis via Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole

A common and effective method for the preparation of this compound involves the oxidation of 4-methyl-5-(hydroxymethyl)thiazole. Various oxidizing agents have been employed for this transformation.

A widely used method involves the use of pyridinium chlorochromate (PCC).

Experimental Protocol:

-

Charge pyridinium chlorochromate (102 g) to dichloromethane (400 ml) with stirring.

-

Cool the mixture to 15-18°C.

-

Add a solution of 4-Methyl-5-hydroxymethyl-thiazole (50.0 g) dissolved in dichloromethane (100 ml) to the mixture over 1 hour at 15-25°C with vigorous stirring.

-

Continue stirring the reaction mixture at 25-30°C and monitor the progress by HPLC.

-

Upon completion, the reaction mixture is worked up to isolate the product.

-

The dichloromethane layer is evaporated under reduced pressure to yield 4-methyl-5-formyl-1,3-thiazole (36-38g), with a purity of 97-98% by HPLC.[5]

Another approach utilizes sodium hypochlorite in the presence of a TEMPO catalyst.

Experimental Protocol:

-

Add 4-Methyl-5-hydroxymethyl-thiazole (50 gm, 0.38 mole) to dichloromethane (300 ml) and stir for 5 minutes.

-

Add a solution of sodium bicarbonate (17 g in 250 ml of water) at 30-32°C and stir for 5-10 minutes.

-

Cool the reaction mass to 0°C and add a KBr solution (6 g in 10 ml of water) and TEMPO (0.285 g, 0.0018 mole) in a single lot.

-

Add sodium hypochlorite solution (450 ml of 12.5% w/v) over 1 hour at 0-2°C.

-

Stir the reaction mass at 0-2°C and monitor the progress by HPLC.

-

After completion, the organic layer is separated, washed, dried over Na₂SO₄, and evaporated under reduced pressure to obtain 4-methyl-5-formyl-1,3-thiazole (36-38g), with a purity of 97-98% by HPLC.[5]

Rosenmund Reduction of 4-Methylthiazole-5-carbonyl chloride

The Rosenmund reduction offers a classic method for converting an acyl chloride to an aldehyde. This has been adapted for the synthesis of this compound.

Experimental Protocol:

-

Prepare 4-methylthiazole-5-carbonyl chloride by reacting 4-methylthiazole-5-carboxylic acid (1.5 g) with thionyl chloride (10 mL) under reflux for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure.

-

To the freshly prepared acid chloride, add xylene (30 mL) and Pd/BaSO₄ catalyst.

-

Heat the mixture to 140°C while bubbling hydrogen gas through it.

-

Monitor the reaction by TLC (petroleum ether-acetone = 3:1).

-

Upon completion, filter the mixture and extract with 10% HCl (3 x 30 mL).

-

Neutralize the aqueous solution to pH 8 with sodium carbonate and extract with chloroform (3 x 30 mL).

-

Distill the chloroform to obtain the pure product.[2]

Reduction of 4-Methylthiazole-5-carboxylic Acid Esters

The reduction of the corresponding carboxylic acid ester is another viable route.

Experimental Protocol:

-

To a solution of ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol) in toluene (18 mL) at -78 °C, slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in dichloromethane (11.1 mL, 1 M).

-

Maintain the reaction at -78 °C with stirring for 4 hours.

-

Quench the reaction by adding acetic acid (0.46 mL) and warm the mixture to 25 °C to concentrate.

-

Treat the residue with dichloromethane and Rochelle's salt solution with vigorous stirring until two clear phases form.

-

Separate the organic layer, wash with 10% NaHCO₃ solution and saturated saline, then dry with anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography (14% ethyl acetate in hexane) to yield 2-methyl-4-thiazolecarboxaldehyde (0.28 g, 38% yield).[6]

Summary of Synthetic Methods

| Method | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| Oxidation | 4-Methyl-5-(hydroxymethyl)thiazole | Pyridinium chlorochromate (PCC) | Dichloromethane | 72-76% | 97-98% | [5] |

| Oxidation | 4-Methyl-5-(hydroxymethyl)thiazole | NaOCl, TEMPO, KBr | Dichloromethane/Water | 72-76% | 97-98% | [5] |

| Rosenmund Reduction | 4-Methylthiazole-5-carboxylic acid | 1. SOCl₂ 2. H₂, Pd/BaSO₄ | Xylene | Good | High | [2] |

| Ester Reduction | Ethyl 2-methylthiazole-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | Toluene/Dichloromethane | 38% | High | [6] |

Visualizing the Synthetic Workflows

Applications

Pharmaceutical Intermediate: Cefditoren Pivoxil Synthesis

The most prominent application of this compound is as a key building block in the synthesis of Cefditoren pivoxil.[2][4] Cefditoren is a third-generation oral cephalosporin with a broad spectrum of antibacterial activity. The mechanism of action of Cefditoren, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Flavor and Fragrance Industry

While specific data on the organoleptic properties of this compound is limited, the broader class of methylthiazoles is well-known in the flavor and fragrance industry.[7] They are often associated with nutty, roasted, and savory notes and are used to enhance the flavor profiles of a variety of food products, including meats, snacks, and baked goods. 2-Ethyl-4-methylthiazole, a closely related compound, is noted for its nutty, cocoa, and savory characteristics.[8] It is plausible that this compound contributes to similar flavor profiles, although further sensory analysis is required for a precise characterization.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H-NMR (300 MHz, CDCl₃) | δ 10.1064 (s, 1H, -CHO), 8.9481 (s, 1H, 2-CH), 2.7571 (s, 3H, -CH₃) | [2] |

| ¹³C-NMR (75 MHz, CDCl₃) | δ 182.4214 (1C, -CHO), 161.8374 (1C, 5-C), 158.8544 (1C, 2-CH), 132.8399 (1C, 4-C), 16.2193 (1C, -CH₃) | [2] |

| IR (cm⁻¹, KBr) | 3447 (m, w), 3091 (s), 2869 (s), 1660 (s), 1522 (s), 1409 (s), 1319 (s) | [2] |

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry. From its conceptual roots in early 20th-century thiazole research to its current indispensable role as a pharmaceutical intermediate, its journey highlights the synergy between academic discovery and industrial application. The diverse synthetic routes developed for this compound offer a range of options for chemists, balancing factors of efficiency, cost, and environmental impact. As research into novel therapeutics and flavor compounds continues, the versatile thiazole scaffold, exemplified by this compound, is poised to remain a central theme in the landscape of organic and medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. perfumerflavorist.com [perfumerflavorist.com]

Physical properties of 2-methyl-4-thiazolecarboxaldehyde

An In-depth Technical Guide on the Physical Properties of 2-Methyl-4-Thiazolecarboxaldehyde

This technical guide provides a comprehensive overview of the core physical properties of 2-methyl-4-thiazolecarboxaldehyde, a heterocyclic aldehyde of interest to researchers, scientists, and professionals in drug development. This document outlines its key physical constants, detailed experimental protocols for their determination, and its relevance as a building block in the synthesis of biologically active compounds.

Core Physical Properties

2-Methyl-4-thiazolecarboxaldehyde is a solid organic compound.[1] Its fundamental physical and chemical identifiers are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅NOS | [1] |

| Molecular Weight | 127.16 g/mol | [1] |

| Melting Point | 54-58 °C | [1] |

| Appearance | Solid | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| CAS Number | 20949-84-2 | [1] |

| InChI | 1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3 | [1] |

| SMILES | Cc1nc(C=O)cs1 | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 2-methyl-4-thiazolecarboxaldehyde.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a solid organic compound.

-

Sample Preparation:

-

A small amount of dry 2-methyl-4-thiazolecarboxaldehyde is placed on a clean, dry surface and finely powdered.[2][3]

-

A capillary tube, sealed at one end, is loaded with the powdered sample by tapping the open end into the powder.[2][3]

-

The sample is compacted into the sealed end of the tube by tapping the tube or by dropping it through a long glass tube.[2][4] The packed sample height should be 1-2 mm.[3]

-

-

Apparatus and Procedure:

-

The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2][3]

-

The thermometer and capillary assembly are placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater (like a Mel-Temp apparatus).[3]

-

The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5]

-

-

Workflow Diagram:

Caption: Experimental workflow for melting point determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, formulation, and analytical method development.[6]

Methodology: Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[6]

-

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.[6]

-

Procedure:

-

An excess amount of crystalline 2-methyl-4-thiazolecarboxaldehyde is added to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).[6]

-

The vial is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[6]

-

An aliquot of the clear, saturated supernatant is carefully removed and diluted with a known volume of the solvent.

-

The concentration of the diluted solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).[6]

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.[6]

-

Role in Research and Drug Development

Thiazole derivatives, including 2-methyl-4-thiazolecarboxaldehyde, are important structural motifs in medicinal chemistry. The thiazole ring is a key component in a wide range of biologically active compounds and pharmaceuticals.[7][8][9]

-

Building Block: 2-Methyl-4-thiazolecarboxaldehyde serves as a versatile synthetic intermediate. Its aldehyde functional group allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[10][11]

-

Therapeutic Potential of Thiazoles: The thiazole nucleus is present in drugs with diverse activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[7][9] For instance, thiazole derivatives have been investigated as angiogenesis inhibitors for cancer treatment.[12]

-

Logical Relationship Diagram:

Caption: Role of 2-methyl-4-thiazolecarboxaldehyde in synthesis.

References

- 1. 2-Methylthiazole-4-carboxaldehyde 97 20949-84-2 [sigmaaldrich.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-チアゾールカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Thiazolecarboxaldehyde 97 10200-59-6 [sigmaaldrich.com]

- 12. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Formyl-2-methylthiazole: A Core Intermediate for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

4-Formyl-2-methylthiazole, also known as 2-Methyl-1,3-thiazole-4-carbaldehyde, is a heterocyclic aldehyde that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique structure, featuring a reactive aldehyde group and a decorated thiazole ring, makes it a valuable synthon for constructing a variety of biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, offering a technical resource for scientists engaged in pharmaceutical research and development.

Physicochemical and Safety Data

A foundational understanding of a key starting material begins with its physical and chemical properties. This compound is typically an off-white to yellow solid.[1] Key identifying and property data are summarized below.

| Property | Value | Reference |

| CAS Number | 20949-84-2 | [2][3] |

| Molecular Formula | C₅H₅NOS | [2][3] |

| Molecular Weight | 127.16 g/mol | [2][3] |

| Appearance | Off-white to yellow Solid | [1] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 219.0 ± 13.0 °C (Predicted) | [1] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 110 °C | [1] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Safety & Handling Summary:

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed. | [2][4] |

| H315 | Causes skin irritation. | [4] |

| H319 | Causes serious eye irritation. | [4] |

| H335 | May cause respiratory irritation. | [4] |

Synthesis of this compound

The primary route for synthesizing this compound involves the controlled reduction of a carboxylic acid ester precursor, namely Ethyl 2-methylthiazole-4-carboxylate. This transformation is typically achieved using a hydride-reducing agent at low temperatures to prevent over-reduction to the alcohol.

Caption: Synthesis of this compound via DIBAL-H reduction.

Experimental Protocol: Reduction of Ethyl 2-methylthiazole-4-carboxylate

The following protocol is adapted from established synthesis procedures.[1]

Materials:

-

Ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol)

-

Toluene (18 mL)

-

Diisobutylaluminum hydride (DIBAL-H) solution (1M in dichloromethane, 11.1 mL)

-

Acetic acid (0.46 mL)

-

Dichloromethane

-

Rochelle's salt solution

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Saturated saline solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: 14% Ethyl acetate in hexane

Procedure:

-

Dissolve Ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol) in toluene (18 mL) in a suitable reaction flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the diisobutylaluminum hydride solution (11.1 mL) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

After the addition is complete, continue stirring the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding acetic acid (0.46 mL).

-

Allow the reaction mixture to warm slowly to 25 °C and concentrate it under reduced pressure.

-

Treat the resulting residue with dichloromethane and Rochelle's salt solution. Stir vigorously for approximately 10 minutes until a clear two-phase solution forms.

-

Separate the organic and aqueous layers.

-

Wash the organic layer sequentially with 10% NaHCO₃ solution and saturated saline.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by silica gel column chromatography, eluting with 14% ethyl acetate in hexane, to yield the target product, 2-methyl-4-thiazolecarboxaldehyde (0.28 g, 38% yield).[1]

Role as a Pharmaceutical Intermediate

The thiazole ring is a prominent scaffold in a multitude of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. While this compound is a reactive intermediate, its isomer, 4-Methyl-5-formylthiazole , is a widely cited key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil .[5][6][7] The synthesis pathway for this related compound provides a clear example of how formyl-thiazole derivatives function as essential precursors to complex APIs.

The synthesis of 4-Methyl-5-formylthiazole often proceeds via the Rosenmund reduction of its corresponding acid chloride.[5][7]

Caption: Role of a formyl-thiazole isomer in the synthesis of Cefditoren.

This established pathway for the 5-formyl isomer highlights the industrial relevance of this class of compounds. Researchers can leverage the reactivity of the aldehyde in this compound for similar multi-step syntheses, using it as a handle for chain extension, cyclization, or reductive amination reactions to build novel molecular frameworks.

Conclusion

This compound is a valuable heterocyclic intermediate with well-defined properties and established synthesis protocols. While its direct application in blockbuster drugs is less documented than its 5-formyl isomer, its chemical reactivity makes it a compound of significant interest for medicinal chemists and process developers. The methodologies presented in this guide offer a solid foundation for its synthesis and provide a framework for its potential application in the discovery and development of new therapeutic agents.

References

- 1. This compound CAS#: 20949-84-2 [m.chemicalbook.com]

- 2. CAS 20949-84-2 | this compound - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 4-Formyl-2-methylthiazole and its Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and synthetic data for 4-Formyl-2-methylthiazole. Due to the limited availability of comprehensive experimental spectroscopic data for this specific compound, this document also presents detailed characterization data for its structural isomer, 4-Methyl-5-formylthiazole, to serve as a valuable reference for researchers in the field.

Characterization Data for this compound

Physical Properties:

| Property | Value |

| Melting Point | 56-58 °C |

| Boiling Point | 219.0±13.0 °C (Predicted) |

| Appearance | Off-white to yellow solid |

Data sourced from ChemicalBook.[1]

Detailed Spectroscopic Data for the Isomer: 4-Methyl-5-formylthiazole

Comprehensive spectroscopic data is available for the structural isomer, 4-Methyl-5-formylthiazole. These values provide a reference for the expected spectral features of a methyl-formyl-thiazole scaffold.

¹H NMR Data for 4-Methyl-5-formylthiazole

The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.1064 | Singlet | 1H | -CHO |

| 8.9481 | Singlet | 1H | Thiazole H-2 |

| 2.7571 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃ Data from an efficient and eco-friendly preparation study.[2]

¹³C NMR Data for 4-Methyl-5-formylthiazole

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum identifies the different carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 182.4214 | -CHO |

| 161.8374 | Thiazole C-5 |

| 158.8544 | Thiazole C-2 |

| 132.8399 | Thiazole C-4 |

| 16.2193 | -CH₃ |

Solvent: CDCl₃ Data from an efficient and eco-friendly preparation study.[2]

IR Spectroscopy Data for 4-Methyl-5-formylthiazole

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3447 | m, w |

| 3091 | s |

| 2869 | s |

| 1660 | s (C=O stretch of aldehyde) |

| 1522 | s |

| 1409 | s |

| 1319 | s |

Sample preparation: KBr pellet Data from an efficient and eco-friendly preparation study.[2]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reduction of ethyl 2-methylthiazole-4-carboxylate.[1]

Materials:

-

Ethyl 2-methylthiazole-4-carboxylate

-

Toluene

-

Diisobutylaluminum hydride (DIBAL-H) in dichloromethane

-

Acetic acid

-

Dichloromethane

-

Rochelle's salt (sodium potassium tartrate)

-